3-Hydroxy-1-methylcyclobutane-1-carboxylic acid

Catalog No.
S14001636
CAS No.
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-1-methylcyclobutane-1-carboxylic acid

Product Name

3-Hydroxy-1-methylcyclobutane-1-carboxylic acid

IUPAC Name

3-hydroxy-1-methylcyclobutane-1-carboxylic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-6(5(8)9)2-4(7)3-6/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

AYTGJXQAIOPLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)O)C(=O)O

3-Hydroxy-1-methylcyclobutane-1-carboxylic acid is a conformationally restricted, sp3-rich bifunctional building block increasingly procured for modern medicinal chemistry and advanced materials synthesis. Featuring a cyclobutane core substituted with an α-methyl group and a γ-hydroxyl group relative to the carboxylic acid, this compound serves as a highly effective bioisostere for planar aromatic rings and flexible aliphatic chains. The strategic placement of the 1-methyl group provides critical steric hindrance around the carboxylate, while the 3-hydroxyl group offers a tunable vector for hydrogen bonding, cross-coupling, or further functionalization. As pharmaceutical procurement shifts toward molecules with higher fraction sp3 (Fsp3) character to improve clinical success rates, this specific cyclobutane derivative is prioritized for its ability to enhance metabolic stability, modulate lipophilicity, and maintain precise spatial geometries in lead optimization workflows [1].

Research Fit

1
Conformationally constrained, sp³-rich cyclobutane scaffold for conformational restriction studies
2
Dual orthogonal handles (3-OH and 1-CO₂H) for independent derivatization in library synthesis
3
Pharmaceutical intermediate with 95–98% purity suitable for building block procurement in drug discovery

Substituting 3-hydroxy-1-methylcyclobutane-1-carboxylic acid with simpler analogs, such as 3-hydroxycyclobutane-1-carboxylic acid or 1-methylcyclobutane-1-carboxylic acid, fundamentally alters both process chemistry and downstream pharmacological profiles. The absence of the α-methyl group in generic cyclobutane carboxylic acids leaves the carboxylate (or resulting amide) exposed to rapid Phase II metabolism (e.g., glucuronidation), significantly increasing in vivo clearance rates. Conversely, omitting the 3-hydroxyl group drastically increases the lipophilicity (logP) of the scaffold and eliminates a critical hydrogen-bond donor/acceptor site, often resulting in off-target toxicity or reduced aqueous solubility. Furthermore, attempting to use planar bioisosteres like 3-hydroxybenzoic acid fails to provide the necessary sp3 three-dimensional geometry, leading to flat molecular profiles that suffer from poor membrane permeability and high attrition rates in late-stage development [1].

Substitution Risk

Target Compound
3-Hydroxy-1-methylcyclobutane-1-carboxylic acid
HBD = 2, HBA = 3; 1-methyl quaternary center; maps to GHB pharmacophore
Non-Hydroxylated Analog
1-Methylcyclobutane-1-carboxylic acid
HBD = 1; lacks 3-OH, cannot engage GHB binding site; solubility and target engagement may differ
Target Compound
3-Hydroxy-1-methylcyclobutane-1-carboxylic acid
Predicted pKa ~4.7–4.9; balanced LogP ~0.2–0.8
Des-Methyl Analog
3-Hydroxycyclobutane-1-carboxylic acid
Lower pKa (~4.54), higher polarity (LogP −0.16 to −0.39); ionization state and permeability profile may shift

α-Methylation Driven Reduction in Hepatic Clearance

The incorporation of the 1-methyl group at the α-position of the cyclobutane carboxylic acid creates significant steric hindrance, which directly impedes Phase II metabolic conjugation (such as glucuronidation) when incorporated into active pharmaceutical ingredients. Comparative pharmacokinetic studies of cyclobutane-based derivatives demonstrate that the presence of the α-methyl group can decrease intravenous clearance rates by up to 3-fold compared to the unmethylated 3-hydroxycyclobutane-1-carboxylic acid baseline [1]. This quantitative reduction in clearance is a primary driver for procuring the 1-methylated variant in programs requiring extended in vivo half-lives.

Evidence DimensionIntravenous Clearance Rate Reduction
Target Compound Data3-fold decrease in clearance (via steric shielding of the linkage)
Comparator Or BaselineUnmethylated 3-hydroxycyclobutane-1-carboxylic acid
Quantified DifferenceUp to 66% reduction in clearance rate
ConditionsIn vivo pharmacokinetic profiling of derived amides/conjugates

Procuring the 1-methylated scaffold directly translates to improved pharmacokinetic profiles and lower required dosing in drug development programs.

H-Bond Capacity
Head-to-head
HBD = 2, HBA = 3 (C₆H₁₀O₃) vs. HBD = 1, HBA = 2 for non-hydroxylated analogs
Additional H-bond donor enables target engagement modes unavailable in comparators
~1.5–2.0 kcal/mol extra binding energy per donor; structural verification from molecular formula

Hydroxyl-Mediated logP Optimization

While 1-methylcyclobutane-1-carboxylic acid provides metabolic stability, its purely aliphatic nature can drive up the partition coefficient (logP) of the final molecule, leading to solubility issues. The presence of the 3-hydroxyl group in 3-hydroxy-1-methylcyclobutane-1-carboxylic acid counteracts this by providing a polar surface area vector. When compared to the non-hydroxylated 1-methylcyclobutane-1-carboxylic acid, the incorporation of the 3-hydroxyl group typically reduces the calculated logP of the building block by approximately 1.0 to 1.5 units [1]. This precise balance of steric bulk and polarity ensures that the resulting drug candidates maintain optimal aqueous solubility without sacrificing the metabolic shielding provided by the methyl group.

Evidence DimensionCalculated Partition Coefficient (clogP)
Target Compound DataLower lipophilicity with retained steric shielding
Comparator Or Baseline1-Methylcyclobutane-1-carboxylic acid (non-hydroxylated)
Quantified Difference~1.0 - 1.5 unit reduction in clogP
ConditionsStandard physicochemical property calculations for building blocks

Buyers must select the 3-hydroxy variant to prevent the solubility bottlenecks commonly associated with highly lipophilic, purely aliphatic cyclobutanes.

pKa Shift
Cross-study
ΔpKa ≈ +0.2 to +0.4 vs 3-hydroxy analog
Ionization fraction may differ ~2–3% at pH 7.4, impacting passive permeability ranking
Predicted values; experimental pKa not independently reported

Enhanced Fraction sp3 (Fsp3) for Target Specificity

Transitioning from planar aromatic scaffolds to sp3-rich architectures is a proven strategy to improve clinical success. 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid possesses an Fsp3 of 1.0, compared to an Fsp3 of 0 for its planar aromatic comparator, 3-hydroxybenzoic acid. When utilized in fragment-based drug design or lead optimization, this high Fsp3 value forces the molecule into a defined, non-planar trajectory that better occupies three-dimensional binding pockets [1]. The specific cis/trans geometry of the 1-methyl and 3-hydroxy substituents allows chemists to lock the spatial arrangement of pharmacophores, a structural feature entirely absent in flat benzoic acid derivatives.

Evidence DimensionFraction sp3 (Fsp3) character
Target Compound DataFsp3 = 1.0 (fully saturated 3D scaffold)
Comparator Or Baseline3-Hydroxybenzoic acid (Fsp3 = 0)
Quantified Difference100% increase in sp3 saturation
ConditionsStructural analysis of the isolated building block

Procuring high-Fsp3 building blocks is essential for overcoming the off-target toxicity and poor solubility inherent to flat, aromatic-heavy drug candidates.

LogP Balance
Cross-study
Predicted LogP ~0.2–0.8 (intermediate)
Balanced lipophilicity may avoid solubility deficits of 1-methyl analog and poor permeability of 3-hydroxy analog
Estimated by interpolation; no published experimental LogP for target
GHB Pharmacophore
Class-level
Full GHB pharmacophore match: 3-OH maps to γ-OH, 1-CO₂H to carboxylate
Only 1,3-disubstituted cyclobutane can serve as conformationally restricted GHB analog for CNS target studies
Based on competitive binding assays in rat brain homogenate; class-level inference
Derivatization Handles
Class-level
2 orthogonal handles (3-OH, 1-CO₂H) + ketone access via oxidation
Single building block provides three chemotypes, reducing procurement complexity for SAR libraries
Oxidation with KMnO₄ reported for 3-hydroxycyclobutanes; orthogonal coupling conditions apply
JAK Inhibitor Patents
Supporting evidence
1-Methylcyclobutane motif claimed in Incyte JAK inhibitor patent family (WO2011103423, priority 2010)
Pre-functionalized scaffold may facilitate patent-relevant analog synthesis; freedom-to-operate review advised
Patent analysis; no experimental data on target compound directly

Lead Optimization in Medicinal Chemistry

Utilizing the compound as a bioisostere for planar aromatic rings to improve the metabolic stability and aqueous solubility of drug candidates, particularly in programs targeting oral bioavailability where the 1-methyl group shields against rapid clearance [1].

Synthesis of Conformationally Restricted Peptidomimetics

Incorporating the sp3-rich cyclobutane core into peptide backbones to lock specific secondary structures and protect against proteolytic degradation, leveraging the high Fsp3 character of the scaffold [2].

Development of Targeted Covalent Inhibitors

Leveraging the 3-hydroxyl group as a functionalization handle to attach electrophilic warheads, while the 1-methyl group sterically directs the warhead toward the target cysteine or serine residue with precise 3D geometry [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GHB receptor ligand design
1,3-disubstitution mapping to GHB pharmacophore
Binding affinity at GHB sites, subtype selectivity review
Parallel library synthesis
Orthogonal 3-OH and 1-CO₂H handles with oxidation route
Selective oxidation efficiency, amide coupling scope
JAK inhibitor intermediate
1-methylcyclobutane scaffold aligned with Incyte patent space
Kinase selectivity profiling, synthetic step-count reduction
CNS lead optimization
Balanced LogP ~0.2–0.8, HBD = 2, moderate PSA
Passive permeability (PAMPA), brain penetration assessment

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Heavy Atom Count

9

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